molecular formula C14H21N3O4S B4538634 N-(4-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(4-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No. B4538634
M. Wt: 327.40 g/mol
InChI Key: BLYJSUPXFWVXSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the reaction of piperazine with various substituents to form compounds with potential catalytic, biological, or chemical properties. For example, Zhouyu Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity (Wang et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis often employs computational methods like density functional theory (DFT) to predict the geometry, electronic structure, and properties of compounds. Jun-Li Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles and analyzed their structures using DFT, highlighting the significance of computational studies in understanding the molecular structure of similar compounds (Xiao et al., 2022).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of hyperbranched polymers through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts demonstrates the reactivity of piperazine-based compounds and their potential for creating materials with unique properties (Yan & Gao, 2000).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization processes provide insights into these properties, which are essential for determining the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and the potential for forming various derivatives, play a significant role in the application of piperazine compounds in chemistry and pharmacology. Studies on the synthesis and biological evaluation of compounds like N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors highlight the importance of understanding these properties for drug development and other applications (Cioffi et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-3-21-13-6-4-12(5-7-13)15-14(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYJSUPXFWVXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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